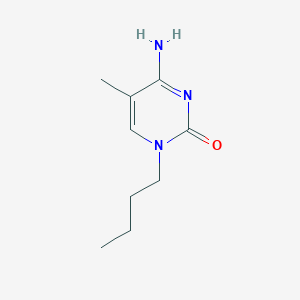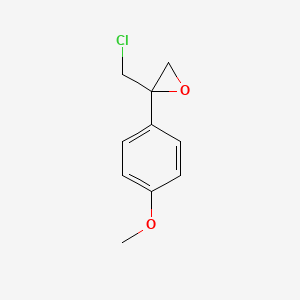
2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes a chloromethyl group and a methoxyphenyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane typically involves the reaction of 4-methoxybenzyl chloride with an epoxidizing agent. One common method is the use of a base such as sodium hydroxide in the presence of hydrogen peroxide. The reaction proceeds as follows:
Starting Materials: 4-methoxybenzyl chloride and hydrogen peroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium with sodium hydroxide as the base.
Procedure: The 4-methoxybenzyl chloride is added to the reaction mixture containing sodium hydroxide and hydrogen peroxide. The mixture is stirred at a controlled temperature until the reaction is complete.
Product Isolation: The product, this compound, is then extracted and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Ring-Opening Reactions: Acidic or basic conditions with nucleophiles like water, alcohols, or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or amines.
Ring-Opening Reactions: Formation of diols or other functionalized compounds.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-2-phenyl oxirane: Lacks the methoxy group, leading to different reactivity and applications.
2-(Bromomethyl)-2-(4-methoxyphenyl)oxirane: Similar structure but with a bromomethyl group instead of a chloromethyl group, affecting its reactivity and properties.
2-(Chloromethyl)-2-(4-hydroxyphenyl)oxirane: Contains a hydroxy group instead of a methoxy group, influencing its chemical behavior and applications.
Uniqueness
2-(Chloromethyl)-2-(4-methoxyphenyl)oxirane is unique due to the presence of both the chloromethyl and methoxyphenyl groups. These functional groups impart specific reactivity and properties to the compound, making it valuable for various chemical reactions and applications. The methoxy group can influence the electronic properties of the molecule, while the chloromethyl group provides a site for nucleophilic substitution.
Propriétés
Numéro CAS |
109202-00-8 |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
2-(chloromethyl)-2-(4-methoxyphenyl)oxirane |
InChI |
InChI=1S/C10H11ClO2/c1-12-9-4-2-8(3-5-9)10(6-11)7-13-10/h2-5H,6-7H2,1H3 |
Clé InChI |
MXTIKSMOYIVWAN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(CO2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


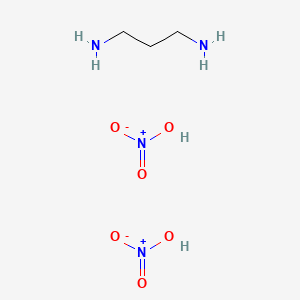
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
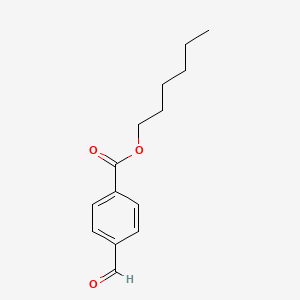
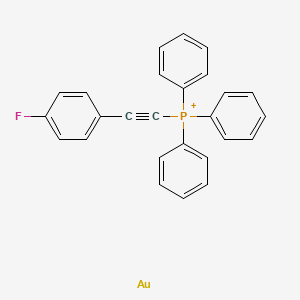
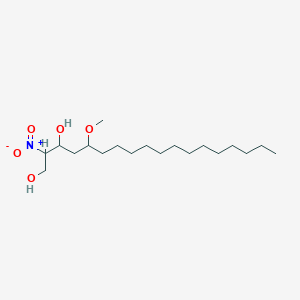
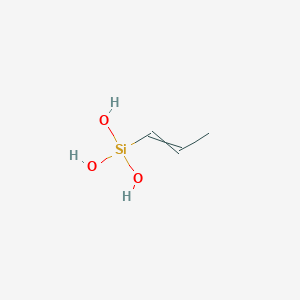

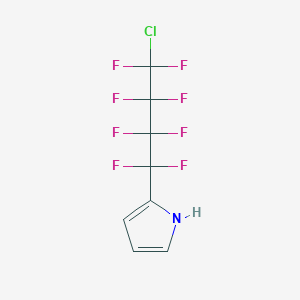
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
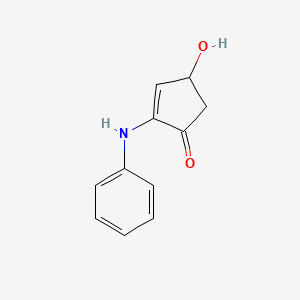
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
